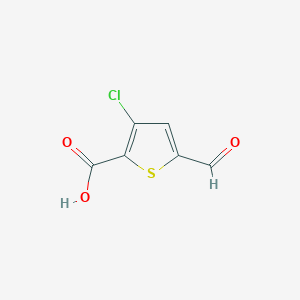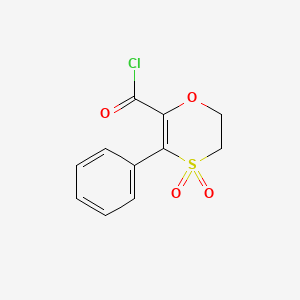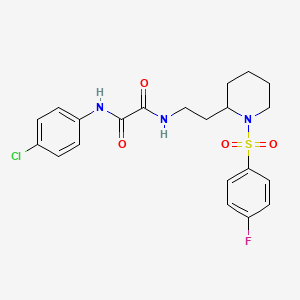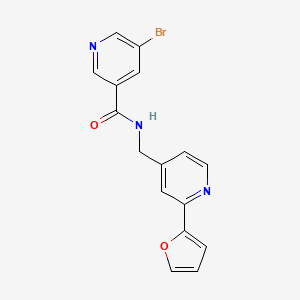![molecular formula C21H25ClFN3O3S2 B2356520 N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215620-38-4](/img/structure/B2356520.png)
N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative with a thiazole ring and a diethylaminoethyl group . Benzamides are a class of compounds containing a benzoyl group, C6H5C(=O)-, attached to an amide group -NH2. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
This compound has been investigated for its anti-inflammatory potential. Researchers synthesized a series of novel derivatives based on the benzothiazole scaffold. Specifically, they prepared N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e) . Among these derivatives, compounds 8b and 9b demonstrated significant anti-inflammatory activity:
Molecular docking studies supported the ligand-receptor interactions, providing insights into their binding modes .
Antimicrobial Activity
While specific studies on this compound are limited, related benzamide derivatives have shown promising antimicrobial properties. For instance, the procainamide-tetraphenylborate complex exhibited good activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans) .
Chromatographic Analysis
An isocratic reversed-phase high-performance liquid chromatographic method has been developed for the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, which shares structural similarities with our compound .
Potential Antitumor Effects
Although not directly studied for antitumor activity, benzothiazole derivatives have demonstrated cytotoxic effects on human tumor cell lines. Further exploration may reveal potential antitumor properties .
Zukünftige Richtungen
Thiazole derivatives have been the focus of much research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Wirkmechanismus
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, contributing to its broad-spectrum biological activities.
Mode of Action
It’s known that similar compounds inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . Therefore, it’s plausible that this compound may also inhibit COX enzymes, thereby reducing the production of these inflammatory mediators.
Biochemical Pathways
It’s known that similar compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
It’s known that similar compounds have shown inhibitory activity against cox-1 . Therefore, it’s plausible that this compound may also inhibit COX-1, leading to a reduction in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2.ClH/c1-4-24(5-2)11-12-25(20(26)15-7-6-8-16(22)13-15)21-23-18-10-9-17(30(3,27)28)14-19(18)29-21;/h6-10,13-14H,4-5,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRGYGQKFHZMGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)



![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2356442.png)



![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)

![6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2356453.png)
![4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2356456.png)
![Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2356457.png)
![8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2356460.png)